molecular formula C10H6N2NaO8S B1664346 Naphthol Yellow S CAS No. 846-70-8

Naphthol Yellow S

Cat. No.: B1664346
CAS No.: 846-70-8
M. Wt: 337.22 g/mol
InChI Key: SFGIZTRJPUUUPG-UHFFFAOYSA-N
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Description

It is a derivative of 1-naphthol and was once a popular food colorant until it was delisted in 1959 in the United States . This compound is known for its vibrant yellow color and has been used in various applications, including biological staining and industrial processes.

Mechanism of Action

Target of Action

Naphthol Yellow S (NYS) primarily targets proteins, specifically basic protein groups . It has been studied for its interaction with trypsin, a protease that plays an essential role in several physiological functions such as digestion and blood coagulation .

Mode of Action

This compound is an acidic dye that forms a complex with proteins at acidic pH . It has a strong ability to decrease the absorption of trypsin and quench trypsin’s intrinsic fluorescence . This interaction leads to changes in the trypsin structure, including a reduction in β-turn and α-helix content and an increase in the β-sheet content .

Biochemical Pathways

The binding of this compound to trypsin decreases the enzyme’s Vmax value, indicating a reduction in the enzyme’s maximum rate of reaction .

Pharmacokinetics

Its strong interaction with proteins suggests that it may be transported and metabolized in the body through protein-related mechanisms .

Result of Action

The binding of this compound to trypsin leads to changes in the enzyme’s structure and activity . This includes a decrease in the enzyme’s maximum rate of reaction and alterations in its structural composition . These changes could potentially impact the physiological functions of trypsin, such as digestion and blood coagulation .

Action Environment

The action of this compound is influenced by the pH of the environment. It forms a complex with proteins at acidic pH . Additionally, the binding between the enzyme trypsin and this compound decreases the thermal stability of trypsin, reducing its melting point by about 7°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthol Yellow S involves the aromatic sulfonation of α-naphthol (1-naphthol) with concentrated sulfuric acid. This is followed by an ipso nitration of the previously obtained disulfonic acid using a mixture of nitric acid and sulfuric acid in an aqueous medium .

Industrial Production Methods: In industrial settings, the production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in maintaining the quality and consistency required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Naphthol Yellow S undergoes various chemical reactions, including:

    Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium hydrosulfite.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Sodium hydrosulfite or other reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products: The major products formed from these reactions include various substituted naphthol derivatives, which can have different properties and applications depending on the substituents introduced.

Scientific Research Applications

Comparison with Similar Compounds

Naphthol Yellow S can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties such as its vibrant yellow color and its ability to interact with proteins and other biomolecules. Its historical use as a food colorant and its continued application in scientific research highlight its versatility and importance.

Properties

CAS No.

846-70-8

Molecular Formula

C10H6N2NaO8S

Molecular Weight

337.22 g/mol

IUPAC Name

disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C10H6N2O8S.Na/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);

InChI Key

SFGIZTRJPUUUPG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na]

Appearance

Solid powder

846-70-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

483-84-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,4-dinitro-1-naphthol-7-sulfonic acid disodium salt
naphthol yellow
naphthol yellow S
naphthol yellow, aluminum salt (3:2)
naphthol yellow, barium salt (1:1)
naphthol yellow, dipotassium salt
naphthol yellow, disodium salt
naphthol yellow, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Naphthol Yellow S has a molecular formula of C10H5N2NaO8S and a molecular weight of 356.22 g/mol. []

A: Yes, research has investigated the electronic absorption spectra of this compound in various solvents. [] These studies analyzed the effect of different solvent parameters on the electronic transitions observed in the spectra.

A: this compound has been used to modify high-resolution photographic plates, effectively reducing their actinic depth and leading to increased resolution and modulation. It's recommended for use with 405-nm or 436-nm monochromatic camera systems. []

A: Research shows that this compound, when incorporated into clay-biopolymer composite matrices, can provide significant photostabilization for conidia of the entomopathogenic fungus Aschersonia spp. This effect is attributed to the dye's light-dispersing properties. []

A: this compound binds to protein basic groups at a low pH, making it useful for quantitative protein staining in cytochemical studies. [, ] This binding is thought to be primarily electrostatic in nature.

A: While this compound is considered a quantitative protein stain, research suggests that the binding reaction is reversible under specific conditions. Maintaining a high dye to protein ratio and controlling staining and differentiation times are crucial for quantitative analysis. [, ]

A: this compound, in combination with other dyes like erythrosine B or aniline blue, has been used to stain acrosomes in spermatozoa. This allows for the assessment of acrosomal integrity and the evaluation of acrosome reactions, crucial for studying sperm functionality. [, , ]

A: Yes, researchers have used this compound in conjunction with the Feulgen reaction to study changes in DNA and protein content during cellular processes. For example, it was used to study the growth patterns of rat hepatocytes during postnatal development and after partial hepatectomy. [, ]

A: this compound, like other aromatic nitro dyes, raises environmental concerns due to its resistance to degradation through chemical, biological, and hydrolytic processes. [] Its presence in textile effluent necessitates effective treatment strategies.

A: Research has explored various methods for removing this compound from wastewater. One study demonstrated successful decolorization through controlled potential electrolysis, achieving complete removal within 1 to 3 hours. []

A: Yes, fungal isolates, specifically Aspergillus tamarii and Aspergillus sclerotiorum, have shown promising results in decolorizing this compound. These fungi are capable of removing up to 89.99% of the dye from a 250 ppm solution in 5 days. [] This suggests their potential for bioremediation of textile effluent containing this compound.

A: Several analytical methods have been employed for the detection and quantification of this compound. High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a commonly used technique, particularly for analyzing cosmetic samples. [] This method allows for the simultaneous determination of this compound alongside other colorants.

A: Research also utilizes spectrophotometry for analyzing this compound, particularly after pre-concentration using techniques like cloud point extraction. [] This method involves using mixed micelles of Triton X-114 and TBAB to extract and concentrate the dye before spectrophotometric analysis.

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